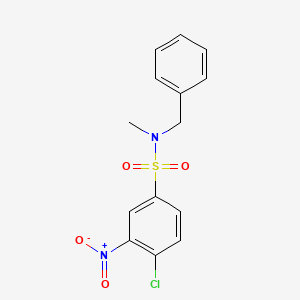

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-benzyl-4-chloro-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-16(10-11-5-3-2-4-6-11)22(20,21)12-7-8-13(15)14(9-12)17(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHWQYACMHYRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649716 | |

| Record name | N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62554-78-3 | |

| Record name | N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Detailed Stepwise Preparation

Sulfonylation

The starting material is typically 4-chloro-3-nitrobenzene sulfonyl chloride. This intermediate is reacted with methylamine or N-methylamine under controlled conditions to form the corresponding N-methyl-4-chloro-3-nitrobenzene-1-sulfonamide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature with a base like sodium carbonate or triethylamine to neutralize the hydrochloric acid generated.

N-Benzylation

The N-methyl sulfonamide undergoes benzylation by reaction with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This step introduces the benzyl group onto the sulfonamide nitrogen, yielding N-benzyl-N-methyl-4-chloro-3-nitrobenzene-1-sulfonamide.

Alternative One-Pot Synthesis

Recent advances suggest that the sulfonylation and N-benzylation steps can be combined into a one-pot synthesis, improving efficiency and yield. For example, treatment of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine followed by direct benzylation in the same reaction vessel under controlled temperature and stirring conditions has been reported to produce the target compound with high purity and yield.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | 4-chloro-3-nitrobenzenesulfonyl chloride + methylamine + base | DCM or THF | Room temperature | 85-95 | Base neutralizes HCl; inert atmosphere preferred |

| N-Benzylation | Benzyl bromide/chloride + K2CO3 | DMF or acetonitrile | 50-80°C | 80-90 | Polar aprotic solvent enhances alkylation |

| One-pot method | Sequential addition of methylamine and benzyl halide + base | Single solvent system | Room temp to 60°C | 88-92 | Reduces purification steps |

Research Findings and Methodological Insights

Catalyst Use: Environmentally benign catalysts such as zinc oxide nanoparticles have been employed in related sulfonamide syntheses to improve yield and reduce reaction time, although their direct application to this specific compound requires further validation.

Solvent-Free and Green Chemistry Approaches: Solvent-free methods using heterogeneous catalysts have shown promise in sulfonamide synthesis, offering high yields (up to 95%) and easy catalyst recovery. These methods, however, are more commonly applied to simpler sulfonamides and may require adaptation for this compound.

Crystallographic Characterization: Analogous N-benzylbenzenesulfonamide derivatives have been synthesized and characterized crystallographically, confirming the molecular structure and purity of the products. Such characterization ensures the reliability of synthetic methods and the integrity of the final compound.

Summary Table of Key Preparation Methods

Scientific Research Applications

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Sulfonamide Derivatives

Key Observations:

N-Substituent Effects :

- The target compound’s benzyl group increases steric bulk and lipophilicity compared to the phenyl group in the analog from . This may enhance membrane permeability in biological systems.

- The benzimidazole-containing analog () features a bicyclic heteroaromatic system, which likely confers distinct electronic properties and binding affinity in pharmacological contexts .

Molecular Weight and Complexity :

- The benzimidazole derivative (468.97 g/mol) is significantly heavier due to its fused-ring system and additional methoxy and methyl groups . This complexity may limit synthetic accessibility compared to the simpler sulfonamides.

Electron-Withdrawing Groups :

Physicochemical and Reactivity Profiles

Table 2: Hypothetical Physicochemical Properties Based on Structural Features

Key Findings:

- Solubility : All three compounds exhibit low aqueous solubility due to aromatic rings and hydrophobic substituents.

- Reactivity : The nitro group in the target compound may participate in reduction reactions under catalytic hydrogenation, forming amine derivatives.

Biological Activity

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a nitro group, and a benzyl moiety. The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors.

The primary mechanism of action for this compound involves its ability to act as an enzyme inhibitor . Specifically, it may inhibit enzyme activity by binding to either the active site or allosteric sites of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties . They function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting dihydropteroate synthase, sulfonamides disrupt folate synthesis, which is crucial for bacterial growth and replication .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The sulfonamide group can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamide derivatives against various viruses. For instance, certain sulfonamides have shown efficacy against Newcastle disease virus and avian influenza virus . Although specific data on this compound's antiviral activity is limited, its structural similarity to other active compounds suggests potential for further investigation.

Case Studies

- Enzyme Inhibition Studies : A study evaluated the enzyme inhibition capabilities of various sulfonamides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial dihydropteroate synthase, confirming the compound's potential as an antibacterial agent .

- Anti-inflammatory Research : In vitro studies demonstrated that compounds with a similar structure exhibited dose-dependent inhibition of pro-inflammatory cytokines in macrophages. This suggests that this compound may also possess anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide, and how can side reactions be minimized?

- Methodological Answer : The synthesis requires controlled temperatures (e.g., 0–5°C for nitro-group introduction) and inert atmospheres (argon/nitrogen) to prevent oxidation or unintended substitutions. Reactants such as 4-chloro-N-methylbenzene-1-sulfonamide and benzyl halides are typically used. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Side reactions like over-nitration can be mitigated by stoichiometric control of nitric acid .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for N-methyl).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 369.05).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.